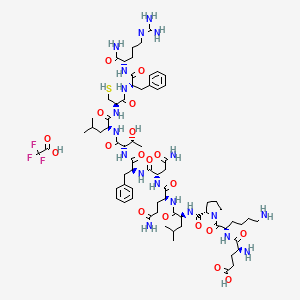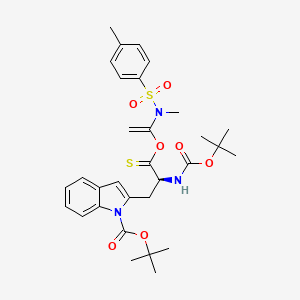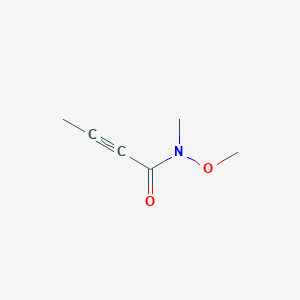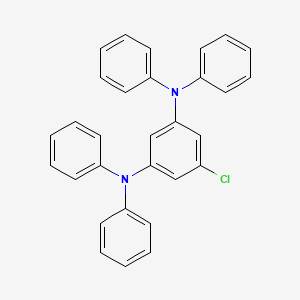
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected serine derivative, where the serine is glycosylated with N-acetylgalactosamine (GalNAc) in its beta-D configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is used to protect the amino group of serine, preventing unwanted side reactions during the synthesis . The glycosylation of serine with GalNAc is achieved through specific glycosylation reactions, often involving the use of glycosyl donors and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or other bases.
Glycosylation Reactions: Addition of glycosyl groups to the serine residue.
Amide Bond Formation: Coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Glycosylation: Glycosyl donors and catalysts such as trifluoromethanesulfonic acid (TfOH) are used.
Major Products Formed
The primary products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and extended peptide chains with specific sequences .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is used in the synthesis of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions and developing glycosylated drugs .
Biology
In biological research, this compound aids in the investigation of glycosylation processes and the role of glycoproteins in cellular functions .
Medicine
Medically, this compound is utilized in the development of glycopeptide-based therapeutics and vaccines .
Industry
Industrially, it finds applications in the production of biopharmaceuticals and the design of novel biomaterials .
Mecanismo De Acción
The mechanism of action of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, allowing selective reactions at other functional sites. The glycosylation with GalNAc influences the compound’s interaction with biological molecules, enhancing its stability and bioactivity . The molecular targets include enzymes involved in glycosylation and receptors that recognize glycosylated peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ser(GlcNAc-beta-D)-OH: A similar compound where serine is glycosylated with N-acetylglucosamine (GlcNAc) instead of GalNAc.
Fmoc-Thr(GalNAc-beta-D)-OH: Threonine glycosylated with GalNAc.
Fmoc-Tyr(GalNAc-beta-D)-OH: Tyrosine glycosylated with GalNAc.
Uniqueness
Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is unique due to its specific glycosylation pattern, which imparts distinct biochemical properties and enhances its utility in glycopeptide synthesis and research.
Propiedades
IUPAC Name |
3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICVOOXZDVFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)


![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)



![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)




